molecular formula C26H18O8 B11162236 4-hydroxy-3-[(3-hydroxy-4-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2H-chromen-2-one

4-hydroxy-3-[(3-hydroxy-4-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2H-chromen-2-one

Cat. No.: B11162236
M. Wt: 458.4 g/mol
InChI Key: ADLVOBPLWRWQHR-UHFFFAOYSA-N
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Description

4-hydroxy-3-[(3-hydroxy-4-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound is a hybrid molecule that combines structural elements from different biologically active compounds, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-[(3-hydroxy-4-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2H-chromen-2-one typically involves the esterification reaction of protected ferulic acid with esculetin in the presence of triethylamine in dichloromethane. The reaction is followed by deprotection using 3M HCl . The structure of the compound is confirmed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-[(3-hydroxy-4-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives, such as ethers or esters .

Scientific Research Applications

4-hydroxy-3-[(3-hydroxy-4-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2H-chromen-2-one has several scientific research applications:

Properties

Molecular Formula

C26H18O8

Molecular Weight

458.4 g/mol

IUPAC Name

4-hydroxy-3-[(3-hydroxy-4-methoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]chromen-2-one

InChI

InChI=1S/C26H18O8/c1-32-19-11-10-13(12-16(19)27)20(21-23(28)14-6-2-4-8-17(14)33-25(21)30)22-24(29)15-7-3-5-9-18(15)34-26(22)31/h2-12,20,27-29H,1H3

InChI Key

ADLVOBPLWRWQHR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O)O

Origin of Product

United States

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